molecular formula C23H19N3O4S B2937846 Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-96-8

Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2937846
CAS No.: 851946-96-8
M. Wt: 433.48
InChI Key: NQAPNPFUAPGUHA-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a fused heterocyclic core structure. This compound features a 4-methylbenzamido substituent at position 5, a phenyl group at position 3, and an ethyl carboxylate moiety at position 1 (see Table 1 for structural details). Its molecular formula is C24H20N3O4S (CAS: 851951-14-9) with a molecular weight of 501.48 g/mol .

Thienopyridazines are notable for their pharmacological versatility, including roles as adenosine receptor modulators () and tau aggregation inhibitors (). The compound’s structural complexity and substituent diversity make it a candidate for therapeutic applications in neurodegenerative or metabolic diseases.

Properties

IUPAC Name

ethyl 5-[(4-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-3-30-23(29)19-17-13-31-21(24-20(27)15-11-9-14(2)10-12-15)18(17)22(28)26(25-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAPNPFUAPGUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as substituted thiophenes and hydrazine derivatives under acidic or basic conditions.

    Introduction of the Phenyl and Oxo Groups: The phenyl group can be introduced via Friedel-Crafts acylation, while the oxo group can be added through oxidation reactions.

    Amidation: The 4-methylbenzamido group is introduced through an amidation reaction, typically using 4-methylbenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group, often using ethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.

    Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, helping to elucidate the roles of specific proteins and enzymes.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit an enzyme’s activity by binding to its active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Thienopyridazine derivatives share a common core but differ in substituents at positions 3, 5, and 1. Key analogs and their properties are summarized below:

Compound Name Substituents (Position 3, 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 3-phenyl, 5-(4-methylbenzamido) C24H20N3O4S 501.48 High lipophilicity; potential adenosine A1AR antagonism
Ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (8) 3-(4-tert-butylphenyl), 5-amino C21H24N3O3S 398.50 Allosteric A1AR modulation; antagonism in ERK1/2 phosphorylation assays
Ethyl 3-(4-chlorophenyl)-5-(methylamino)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (66) 3-(4-chlorophenyl), 5-(methylamino) C17H15ClN4O3S 390.84 Tau aggregation inhibition; lower yield (27%)
Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (13e) 3-(4-methoxyphenyl), 5-amino C16H15N3O4S 345.37 Improved solubility due to methoxy group; HRMS confirmed
Ethyl 3-(3-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 3-(3-fluorophenyl), 5-(furan-2-carboxamido) C20H14FN3O5S 427.40 Enhanced polarity; uncharacterized bioactivity

Biological Activity

Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The thieno[3,4-d]pyridazine core is formed through cyclization reactions, followed by the introduction of the ethyl ester and the 4-methylbenzamido group via amidation and esterification processes. These synthetic routes are crucial for producing derivatives with enhanced biological properties.

Antibacterial Activity

Recent studies have demonstrated that thienopyridazine derivatives exhibit notable antibacterial properties. In vitro evaluations using the paper disk diffusion method revealed that various derivatives possess different levels of activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Gram-positiveGram-negative
4a25B. subtilisE. coli
5b12.5S. aureusS. typhi
7b6.3S. aureusE. coli
8a25B. subtilis>500

The results indicate that substituents on the thienopyridazine core significantly influence antibacterial efficacy, with certain modifications enhancing activity against specific bacterial strains .

The mechanism of action for this compound may involve interaction with bacterial enzymes or receptors, leading to inhibition of cell wall synthesis or disruption of metabolic pathways. The presence of the thieno[3,4-d]pyridazine ring likely contributes to its ability to penetrate bacterial membranes and exert its effects.

Case Studies

Case Study 1: Antibacterial Screening

In a study evaluating a series of thienopyridazine derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against S. aureus, indicating strong antibacterial potential .

Case Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of thienopyridazine derivatives highlighted that electron-withdrawing groups at specific positions on the ring system enhanced antibacterial activity. The introduction of a methyl group at position 4 was found to optimize activity against both Gram-positive and Gram-negative bacteria .

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